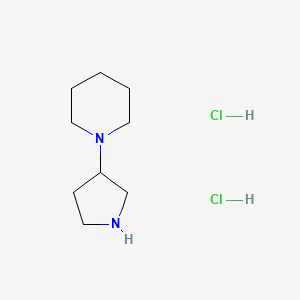

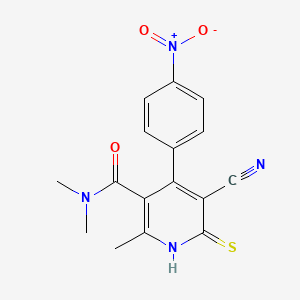

![molecular formula C6H6N4O B2934735 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 40851-87-4](/img/structure/B2934735.png)

5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a compound that belongs to the class of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones reacted with acetylacetone to give the corresponding 4-(1,3-dialkyl-2-oxo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-5-ylamino)pent-3-en-2-ones .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones reacted with acetylacetone to give the corresponding 4-(1,3-dialkyl-2-oxo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-5-ylamino)pent-3-en-2-ones . These compounds underwent intramolecular cyclization to 1,3-dialkyl-5,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]-[1,8]naphthyridin-2-ones on heating in polyphosphoric acid or diphenyl ether .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Agrochemicals

The imidazo[4,5-b]pyridine nucleus is a significant structural component in a variety of agrochemicals . Its synthesis has been a subject of intense research, leading to the development of numerous transformations to access this compound from readily available starting materials. This compound’s derivatives can be tailored to exhibit properties beneficial for plant growth regulation, pest control, and disease management in agriculture.

Pharmaceutical Development

Imidazo[4,5-b]pyridines, due to their structural resemblance to purines, have been investigated for their therapeutic significance . They have been found to play a crucial role in numerous disease conditions, including as GABA_A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Their ability to influence cellular pathways makes them valuable in drug discovery and development.

Central Nervous System Agents

As GABA_A receptor positive allosteric modulators, derivatives of 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one have been explored for their potential to treat disorders of the central nervous system . These compounds can modulate neurotransmitter activity, offering therapeutic benefits for conditions such as anxiety, insomnia, and epilepsy.

Cancer Research

The imidazo[4,5-b]pyridine derivatives have shown promise in cancer research due to their ability to affect various cellular pathways necessary for the proliferation of cancer cells . They have been studied for their potential as kinase inhibitors, which can disrupt signaling pathways that cancer cells rely on for growth and survival.

Anti-Inflammatory Applications

The anti-inflammatory properties of imidazo[4,5-b]pyridine derivatives make them candidates for the development of new NSAIDs . By inhibiting enzymes involved in the inflammatory process, these compounds can help manage inflammation and pain associated with various conditions.

Antimicrobial Agents

Recent studies have explored the antimicrobial features of new imidazo[4,5-b]pyridine derivatives . These compounds have been assessed both experimentally and theoretically for their potential to inhibit the growth of various pathogens, making them interesting candidates for the development of new antimicrobial drugs.

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include this compound, have been known to interact with a broad range of biological targets .

Mode of Action

It’s worth noting that imidazole derivatives have a wide range of chemical and biological properties, which contribute to their diverse modes of action .

Biochemical Pathways

Imidazole derivatives have been reported to show various biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

The design and synthesis of bioisosteres, which include imidazopyridines, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

Action Environment

It’s worth noting that the compound is soluble in some organic solvents like dimethyl sulfoxide, but less soluble in water .

Propriétés

IUPAC Name |

5-amino-1,3-dihydroimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H4,7,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAJPMIFZGNMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2934655.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)